2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-4-phenylbutanenitrile
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Overview
Description
2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-4-phenylbutanenitrile is a complex organic compound with a unique structure that combines a benzodiazole ring with a phenylbutanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-4-phenylbutanenitrile typically involves multiple steps. One common method includes the condensation of a benzodiazole derivative with a phenylbutanenitrile precursor under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-4-phenylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-4-phenylbutanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-4-phenylbutanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-4-phenylbutanenitrile include other benzodiazole derivatives and phenylbutanenitrile analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H15N3O |
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Molecular Weight |
289.3 g/mol |
IUPAC Name |
3-hydroxy-2-(1-methylbenzimidazol-2-yl)-4-phenylbut-2-enenitrile |
InChI |
InChI=1S/C18H15N3O/c1-21-16-10-6-5-9-15(16)20-18(21)14(12-19)17(22)11-13-7-3-2-4-8-13/h2-10,22H,11H2,1H3 |
InChI Key |
ULUCXNUHCDDACW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(CC3=CC=CC=C3)O)C#N |
Origin of Product |
United States |
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